[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Overview
Description
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol: is a heterocyclic compound that contains both pyridine and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.
Chlorination: The chlorination of the pyridine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent by inducing apoptosis in tumor cells.
Antimicrobial Agents: It can be used to develop new antimicrobial agents due to its ability to disrupt bacterial cell walls.
Industry:
Agriculture: The compound can be used in the development of new pesticides and herbicides.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol involves its interaction with specific molecular targets. For instance, in cancer cells, it induces apoptosis by altering the expression of key genes involved in cell cycle regulation and apoptosis . The compound targets proteins such as cyclin D1 and transforming growth factor-β1, leading to the activation of apoptotic pathways.
Comparison with Similar Compounds
[3-(5-Chloro-pyridin-2-yl)-5-(3-chloro-thiophen-2-yl)-[1,2,4]-oxadiazole]: This compound has similar structural features but includes a thiophene ring instead of an isoxazole ring.
[4-(3-Methyl-4H-1,4-benzothiazin-2-yl)-2,4-dioxo-N-phenylbutanamide]: This compound is another heterocyclic compound with potential anticancer properties.
Uniqueness:
Structural Features: The presence of both pyridine and isoxazole rings in [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol makes it unique compared to other similar compounds.
Biological Activity: Its ability to induce apoptosis selectively in tumor cells highlights its potential as a targeted anticancer agent.
Properties
IUPAC Name |
[3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-8(5-14)10(13-15-6)9-3-2-7(11)4-12-9/h2-4,14H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICWAQBWQWWPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=NC=C(C=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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